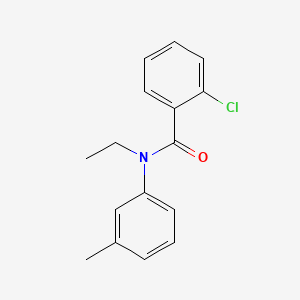
2-Cyanoethyl 4-bromo-3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanoethyl 4-bromo-3-methylbenzoate is an organic compound with the molecular formula C11H10BrNO2 It is a derivative of benzoic acid and contains a cyanoethyl group and a bromomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoethyl 4-bromo-3-methylbenzoate typically involves the esterification of 4-bromo-3-methylbenzoic acid with 2-cyanoethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Cyanoethyl 4-bromo-3-methylbenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to yield 4-bromo-3-methylbenzoic acid and 2-cyanoethanol.
Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous solutions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of this compound.
Hydrolysis: 4-Bromo-3-methylbenzoic acid and 2-cyanoethanol.
Oxidation: 4-Bromo-3-methylbenzoic acid.
Scientific Research Applications
2-Cyanoethyl 4-bromo-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Cyanoethyl 4-bromo-3-methylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The cyanoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or nucleic acids. The bromomethyl group can participate in nucleophilic substitution reactions, further modifying the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-3-methylbenzoate: Lacks the cyanoethyl group, making it less reactive in certain nucleophilic substitution reactions.
2-Cyanoethyl 4-chloro-3-methylbenzoate: Contains a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
4-Bromo-3-methylbenzoic acid: The parent acid form, which lacks the ester and cyanoethyl functionalities.
Uniqueness
2-Cyanoethyl 4-bromo-3-methylbenzoate is unique due to the presence of both the cyanoethyl and bromomethyl groups. This combination of functional groups imparts distinct reactivity and potential for diverse applications in synthetic chemistry and biological research.
Properties
CAS No. |
920270-30-0 |
|---|---|
Molecular Formula |
C11H10BrNO2 |
Molecular Weight |
268.11 g/mol |
IUPAC Name |
2-cyanoethyl 4-bromo-3-methylbenzoate |
InChI |
InChI=1S/C11H10BrNO2/c1-8-7-9(3-4-10(8)12)11(14)15-6-2-5-13/h3-4,7H,2,6H2,1H3 |
InChI Key |
SZGROXHXDJBXHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OCCC#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(morpholin-4-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12627543.png)
![Tert-butyl N-[2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethyl]carbamate](/img/structure/B12627546.png)
![2-Ethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole](/img/structure/B12627547.png)
![N-Hydroxy-3-[methyl(4-phenylbutyl)sulfamoyl]propanamide](/img/structure/B12627551.png)


![3-([1,1'-Biphenyl]-3-yl)-5,6-dimethyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B12627586.png)

![2-[4-(Bromomethyl)phenyl]-4-phenylthiazole](/img/structure/B12627599.png)

![3-(1,3-Benzodioxol-5-yl)-6-(5-phenyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12627617.png)

